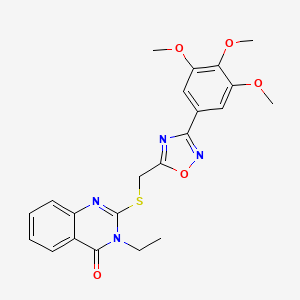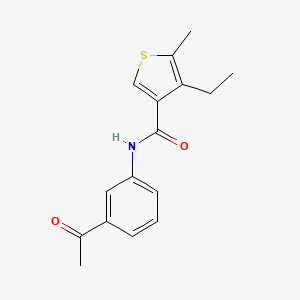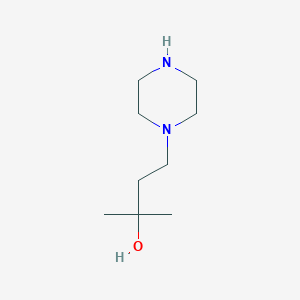
3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound of significant interest in various scientific fields. The compound's unique structure, incorporating a quinazolinone core with a 1,2,4-oxadiazole moiety, suggests potential biological and chemical applications. The presence of the trimethoxyphenyl group adds further complexity to its functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. A common route might include:
Initial formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with an acyl chloride under mild conditions.
Attachment of the quinazolinone core: This involves a nucleophilic substitution reaction where the oxadiazole moiety is introduced into a pre-synthesized quinazolinone derivative.
Introduction of the thioether linkage: A thiol reagent, such as an alkyl thiol, is reacted with an appropriate leaving group to form the thioether bond.
Final ethylation: The compound is ethylated using ethyl halide in the presence of a base to afford the final product.
Industrial Production Methods: Industrial synthesis might follow a streamlined version of the above steps, utilizing automated reactors and optimized conditions to maximize yield and purity. Solvent choice, temperature control, and reaction times are crucial for scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation, typically at the sulfide linkage to form the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to ring-opening or modification.
Substitution: Various substituents can be introduced into the quinazolinone or oxadiazole rings, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substituents: Halides, alkylating agents
Major Products: Oxidation products (sulfoxides, sulfones), reduced derivatives, and substituted analogs with varied functional groups.
Applications De Recherche Scientifique
Chemistry: This compound's unique reactivity profile makes it a valuable intermediate in organic synthesis, particularly in the formation of complex heterocyclic structures.
Biology and Medicine: The pharmacological potential of this compound is explored for its interactions with biological targets. It could act as an inhibitor for enzymes or receptors due to its structural features.
Industry: In industry, its applications might extend to the development of novel materials or as a catalyst in chemical reactions, given its versatile chemical properties.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with specific molecular targets. Its structure allows it to bind to proteins or enzymes, possibly inhibiting their activity. The presence of multiple functional groups enables it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The quinazolinone core often interacts with nucleic acids or proteins, while the oxadiazole ring might confer additional binding specificity.
Comparaison Avec Des Composés Similaires
When compared to other quinazolinone or oxadiazole derivatives, 3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one stands out due to its unique combination of functional groups. Other similar compounds include:
2-(2-((4-methoxyphenyl)thio)quinazolin-4(3H)-one)
3-ethyl-2-(4-nitrophenyl)-1,2,4-oxadiazole
3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
These compounds share some structural features but differ in their substituents, which can significantly affect their chemical and biological properties. The distinct arrangement in this compound offers a unique set of interactions and reactivity.
Conclusion
This compound is a versatile compound with a broad range of applications. Its unique structure enables diverse chemical reactions and interactions, making it a valuable subject of study in various scientific disciplines. Whether in synthetic chemistry, biological research, or industrial applications, this compound's potential continues to be explored and expanded upon.
Propriétés
IUPAC Name |
3-ethyl-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-5-26-21(27)14-8-6-7-9-15(14)23-22(26)32-12-18-24-20(25-31-18)13-10-16(28-2)19(30-4)17(11-13)29-3/h6-11H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWSEBZEZCFBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2940391.png)
![2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2940392.png)
![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one](/img/structure/B2940393.png)


![N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2940400.png)
![5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2940402.png)

![2-Chloro-1-[4-(6-chloropyrazin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2940405.png)

![N-cyclohexyl-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2940409.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2940411.png)
![(E)-3,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2940412.png)

